molecular formula C23H32O14 B021193 4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose) CAS No. 5346-69-0

4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)

Cat. No.: B021193
CAS No.: 5346-69-0
M. Wt: 532.5 g/mol
InChI Key: FRBBVUORQLNNAB-UHFFFAOYSA-N
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Description

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[62102,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:

    Formation of the Tetrahydropyran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Acetyloxy Groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Tricyclic Ether Moiety: This step may involve the use of a tricyclic ether precursor and a coupling reaction, such as a Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or ether groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Hydrolysis: Alcohols.

    Oxidation: Carboxylic acids, ketones.

    Substitution: Various substituted derivatives.

Scientific Research Applications

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: A simpler ester with similar reactivity in terms of hydrolysis and substitution reactions.

    Methyl 4-((7-(Acetyloxy)-2-Methyl-4-Oxo-4H-Chromen-3-Yl)Oxy)Benzoate:

Uniqueness

2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[621

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl)oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBBVUORQLNNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277321
Record name 2-[(acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-69-0
Record name NSC1663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
Reactant of Route 2
Reactant of Route 2
4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
Reactant of Route 3
Reactant of Route 3
4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
Reactant of Route 4
Reactant of Route 4
4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
Reactant of Route 5
Reactant of Route 5
4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
Reactant of Route 6
Reactant of Route 6
4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)

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